(R)-2-Amino-2-(4-fluoro-3-methoxyphenyl)aceticacid
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Overview
Description
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is a chiral amino acid derivative with a fluorine and methoxy substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.
Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially inhibiting their activity. The fluorine and methoxy groups can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- ®-2-Amino-2-(4-fluorophenyl)acetic acid
- ®-2-Amino-2-(3-methoxyphenyl)acetic acid
- ®-2-Amino-2-(4-methoxyphenyl)acetic acid
Uniqueness
®-2-Amino-2-(4-fluoro-3-methoxyphenyl)acetic acid is unique due to the presence of both fluorine and methoxy groups on the phenyl ring. This combination can enhance its chemical reactivity and biological activity compared to similar compounds with only one substituent.
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-fluoro-3-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO3/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)/t8-/m1/s1 |
InChI Key |
PQVZMCQAHWIISN-MRVPVSSYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H](C(=O)O)N)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(=O)O)N)F |
Origin of Product |
United States |
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